
5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MOCA and is a cyclic amino acid derivative. MOCA is a white crystalline powder with a melting point of 160-162°C and a molecular weight of 213.25 g/mol.
Mecanismo De Acción
The mechanism of action of MOCA is not fully understood. However, it has been suggested that MOCA inhibits the synthesis of nucleic acids and proteins in bacteria and fungi. MOCA has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
MOCA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. MOCA has also been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, MOCA has been shown to improve cognitive function and reduce anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MOCA in lab experiments is its low toxicity. MOCA has been found to be non-toxic at concentrations up to 500 μM. Another advantage is its stability in various solvents. MOCA is stable in water, ethanol, and dimethyl sulfoxide (DMSO). However, one limitation of using MOCA is its low solubility in water. This can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of MOCA. One area of research is the development of MOCA-based drugs for the treatment of bacterial and fungal infections. Another area of research is the use of MOCA in cancer therapy. Further studies are needed to elucidate the mechanism of action of MOCA and its potential use in cancer therapy. Additionally, the effects of MOCA on other physiological systems such as the cardiovascular and respiratory systems need to be studied.
Métodos De Síntesis
MOCA can be synthesized by the reaction of L-proline with cyclopentanone and ethyl chloroformate. This reaction results in the formation of 5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. The yield of this reaction is around 70%.
Aplicaciones Científicas De Investigación
MOCA has potential applications in various fields of scientific research. It has been studied for its antibacterial, antifungal, and antiviral properties. MOCA has been shown to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been found to be effective against fungi such as Candida albicans and Aspergillus niger. MOCA has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells and inhibit their growth.
Propiedades
IUPAC Name |
5-(1-methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-9(4-2-3-5-9)10(7(12)13)6-11-8(14)15-10/h2-6H2,1H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLUGTKLNUOPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)C2(CNC(=O)O2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Methylcyclopentyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-chloroacetyl)amino]-3-(3-fluorophenyl)propanoate](/img/structure/B2700019.png)
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2700021.png)
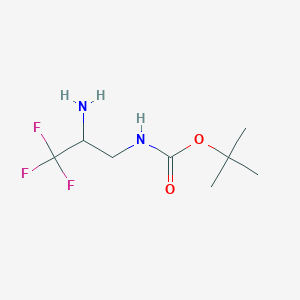

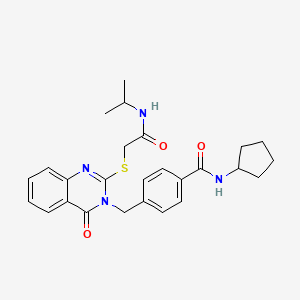
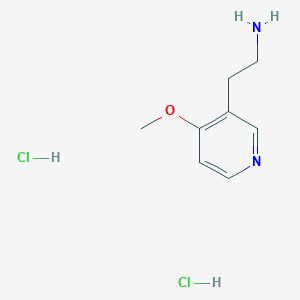


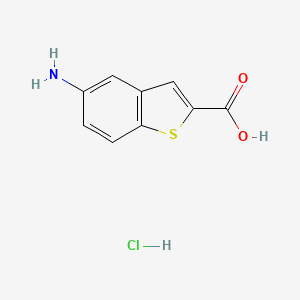
![1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine hydrochloride](/img/structure/B2700037.png)

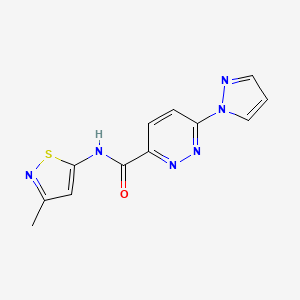
![3-(1H-Indol-3-yl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2700041.png)
![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2700042.png)